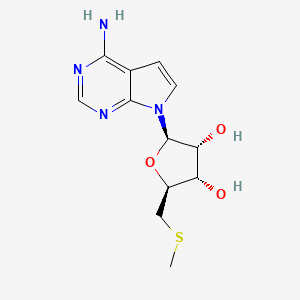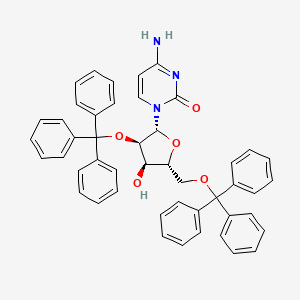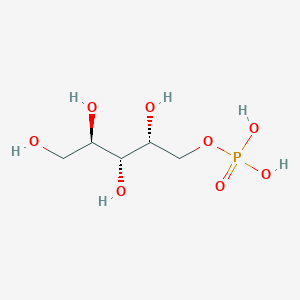
D-arabinitol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-arabinitol 1-phosphate is an alditol 5-phosphate and an arabinitol phosphate. It derives from a L-arabinitol and a D-arabinitol. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Synthesis and Characterization
D-arabinitol 1-phosphate (Ara-ol1-P) plays a key role in biochemical processes. It has been synthesized from D-arabinonic acid for characterization purposes. Ara-ol1-P serves as a substrate for D-arabinitol-phosphate dehydrogenase (APDH) in Bacillus halodurans, converting it to xylulose 5-phosphate. This process accepts both NAD(+) and NADP(+) as co-factors, and kinetic parameters suggest a ternary complex mechanism in the reaction (Soroka et al., 2005).
Role in Plant Physiology
This compound is involved in plant physiology. A phosphatase in French bean (Phaseolus vulgaris L.) leaves hydrolyses 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase, indicating its significant role in photosynthetic processes (Kingston-Smith et al., 1992).
Involvement in Polysaccharide Structure
The structure of the capsular polysaccharide (CPS) from Streptococcus pneumoniae Type 17F includes a 2-substituted arabinitol 1-phosphate residue, confirming its significance in the bacterial polysaccharide structure (Jones et al., 2002).
Metabolic Implications in Candidiasis
D-Arabinitol, a metabolite of pathogenic Candida species, has been studied extensively. Its measurement in human serum via gas-liquid chromatography indicated its potential role as a diagnostic marker in invasive candidiasis (Kiehn et al., 1979).
Properties
| 850728-02-8 | |
Molecular Formula |
C5H13O8P |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-UOWFLXDJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
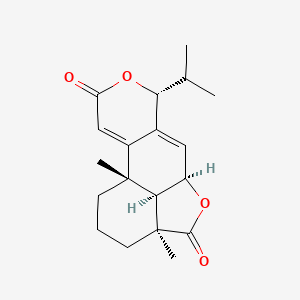

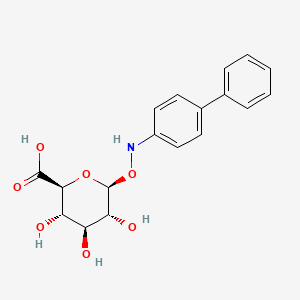
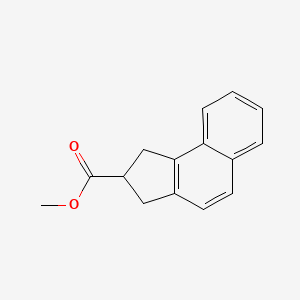
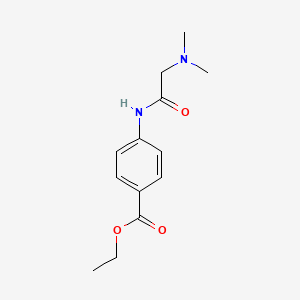

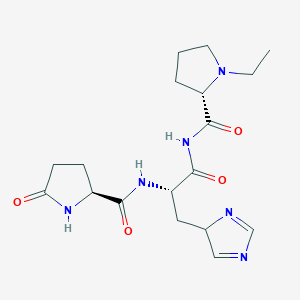
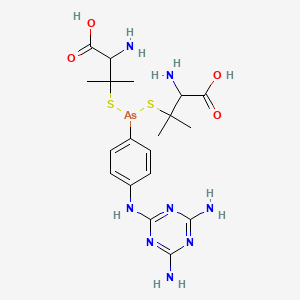
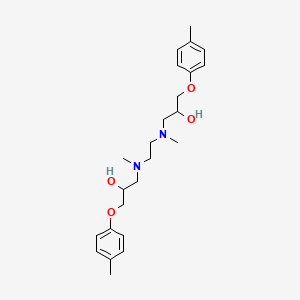
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
